molecular formula C6H9ClO B1600055 Hex-5-enoyl Chloride CAS No. 36394-07-7

Hex-5-enoyl Chloride

Cat. No.: B1600055
CAS No.: 36394-07-7
M. Wt: 132.59 g/mol
InChI Key: PKNLWLCURZNADF-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development and recognition of this compound as a significant chemical entity emerged from broader investigations into unsaturated acyl chlorides and their unique reactivity patterns. While specific historical documentation of its initial synthesis remains scattered across various research publications, the compound's utility became apparent through systematic studies of acyl chloride chemistry conducted throughout the latter half of the twentieth century. Early work by researchers investigating cyclization reactions of unsaturated systems contributed to understanding the potential applications of compounds like this compound.

The broader context of unsaturated acyl chloride research gained momentum during the 1960s and 1970s, when organic chemists began exploring the unique reactivity patterns exhibited by these compounds compared to their saturated counterparts. Research conducted during this period, including work on cyclization reactions involving unsaturated acid chlorides with various nucleophiles, laid the groundwork for understanding how compounds like this compound could be employed in synthetic applications. These investigations revealed that the presence of unsaturation in acyl chlorides created opportunities for novel reaction pathways and synthetic transformations.

The compound's emergence as a useful synthetic intermediate coincided with advances in preparative methods for acyl chlorides generally. Traditional approaches involving thionyl chloride and oxalyl chloride for converting carboxylic acids to acyl chlorides were adapted and optimized for unsaturated systems, enabling reliable access to this compound from its corresponding carboxylic acid precursor. These methodological developments were crucial for establishing the compound as a readily accessible reagent for synthetic applications.

Significance in Organic Chemistry Research

The significance of this compound in organic chemistry research stems from its unique structural features that combine the reactivity of acyl chlorides with the additional functionality provided by the terminal alkene. This combination creates a versatile synthetic intermediate capable of participating in multiple types of chemical transformations, making it valuable for constructing complex molecular architectures. The compound serves as an excellent acylating agent while simultaneously offering the potential for further functionalization through the alkene moiety.

Research has demonstrated that this compound exhibits distinctive reactivity patterns in nucleophilic acyl substitution reactions, where the presence of the double bond influences both the electronic properties of the carbonyl carbon and the overall reaction kinetics. The compound readily reacts with various nucleophiles including amines, alcohols, and thiols to form the corresponding amides, esters, and thioesters respectively. These reactions typically proceed under mild conditions and provide high yields of the desired products, making this compound an attractive reagent for synthetic applications.

The compound has gained particular attention in the field of asymmetric organocatalysis, where it serves as a precursor for generating chiral α,β-unsaturated acylammonium salts. These intermediates have proven remarkably useful for developing catalytic asymmetric transformations, including organocascade processes that can construct complex polycyclic structures in single operations. The versatility of this compound as a three-carbon synthon with multiple reactive sites has made it an important tool for synthetic chemists seeking to develop efficient methods for molecular construction.

Property Value Reference
Molecular Formula C₆H₉ClO
Molecular Weight 132.59 g/mol
CAS Registry Number 36394-07-7
Physical State Colorless liquid
Boiling Point 148.933°C at 760 mmHg
Density 1.011 g/cm³
Flash Point 49.646°C

Current Research Landscape and Applications

The current research landscape surrounding this compound reflects its growing importance in multiple areas of organic chemistry, with particular emphasis on its applications in asymmetric synthesis and complex molecule construction. Contemporary research has revealed that the compound serves as an excellent precursor for generating α,β-unsaturated acylammonium salts, which have emerged as powerful intermediates for asymmetric organocatalysis. These studies have demonstrated that chiral Lewis bases can activate this compound to generate reactive intermediates capable of undergoing diverse transformations with high levels of stereochemical control.

Recent investigations have explored the compound's utility in organocascade reactions, where multiple bond-forming events occur in sequence to rapidly build molecular complexity. Research has shown that this compound can participate in Michael-enolate-lactonization processes when treated with appropriate nucleophiles and chiral catalysts, leading to the formation of enol lactones with excellent enantioselectivity. These developments represent significant advances in the field of asymmetric organocatalysis and highlight the unique capabilities of unsaturated acyl chlorides as synthetic building blocks.

The pharmaceutical industry has shown increasing interest in this compound as a building block for constructing bioactive molecules and pharmaceutical intermediates. The compound's ability to introduce the hex-5-enoyl group into target molecules through nucleophilic substitution reactions makes it valuable for medicinal chemistry applications. Research has demonstrated its effectiveness in synthesizing various pharmaceutical intermediates and active pharmaceutical ingredients, where the terminal alkene provides opportunities for further structural modification and optimization of biological activity.

Material science applications represent another growing area of research for this compound. The compound has been employed in polymer modification reactions and the synthesis of functional materials, where its reactivity enables the incorporation of specific functional groups into polymer chains. These applications have led to the development of new materials with enhanced properties for use in coatings, adhesives, and other specialized applications.

Application Area Key Features Research Focus
Asymmetric Organocatalysis α,β-unsaturated acylammonium salt formation Enantioselective transformations
Pharmaceutical Synthesis Acylating agent for drug intermediates Bioactive molecule construction
Material Science Polymer modification capabilities Functional material development
Synthetic Methodology Three-carbon synthon functionality Complex molecule assembly

Current synthetic methodology research continues to explore new applications for this compound in complex natural product synthesis and the development of novel synthetic transformations. Studies have investigated its use in cyclization reactions, where the combination of the acyl chloride and alkene functionalities can lead to the formation of cyclic structures through intramolecular processes. These investigations have revealed that the compound can undergo cyclization under various conditions to produce cyclic enones and related structures, expanding its utility as a synthetic intermediate.

The compound's role in biological studies has also expanded, with researchers investigating its use in synthesizing biologically active compounds for studying biochemical pathways and enzyme-catalyzed reactions. These applications leverage the compound's ability to serve as an acylating agent for introducing specific functional groups into biomolecules, enabling the development of chemical probes and research tools for biological investigations.

Properties

IUPAC Name

hex-5-enoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO/c1-2-3-4-5-6(7)8/h2H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNLWLCURZNADF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90450338
Record name 5-Hexenoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36394-07-7
Record name 5-Hexenoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction with Thionyl Chloride

The most common and industrially relevant preparation method involves the reaction of 5-hexenoic acid with thionyl chloride under anhydrous conditions to avoid hydrolysis of the product:

$$
\text{C}6\text{H}9\text{COOH} + \text{SOCl}2 \rightarrow \text{C}6\text{H}9\text{COCl} + \text{SO}2 + \text{HCl}
$$

  • Reagents: 5-Hexenoic acid and thionyl chloride
  • Conditions: Anhydrous environment, typically under inert atmosphere (nitrogen or argon) to prevent moisture interference
  • By-products: Sulfur dioxide (SO2) and hydrogen chloride (HCl) gases, which are removed from the reaction mixture
  • Physical State: Hex-5-enoyl chloride is obtained as a colorless liquid with a pungent odor

This method is favored due to its high efficiency, relatively mild conditions, and straightforward purification steps.

Industrial Scale Production

In industrial settings, the synthesis follows the same chemical principle but is optimized for scale and efficiency:

  • Continuous Flow Reactors: These are often employed to improve reaction control, heat management, and safety, especially due to the release of gaseous by-products.
  • Temperature and Pressure Control: Precise control of these parameters ensures high yield and purity.
  • Anhydrous Conditions: Maintained rigorously to prevent hydrolysis of the acyl chloride back to the acid.
  • Purification: Typically involves distillation under reduced pressure to isolate the pure this compound.

Reaction Conditions and Considerations

Parameter Typical Conditions Notes
Solvent Often neat or inert solvents like dichloromethane or chlorobenzene Solvent choice can influence reaction rate and purity
Temperature Room temperature to reflux (~25–80 °C) Controlled to avoid side reactions
Atmosphere Inert gas (N2 or Ar) Prevents moisture and oxidation
Reaction Time 1–4 hours Depends on scale and reagent purity
Work-up Removal of SO2 and HCl gases by bubbling or vacuum Essential for safety and product purity

Research Findings and Experimental Details

A detailed study from a reputable chemical supplier and research sources confirms the preparation of this compound by the reaction of 5-hexenoic acid with thionyl chloride under anhydrous conditions, yielding the product with high purity and efficiency.

  • The reaction is typically monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm completion.
  • Purification is achieved by distillation under reduced pressure due to the compound’s volatility.
  • The reaction mechanism involves nucleophilic attack of the acid’s carbonyl oxygen on thionyl chloride, followed by elimination of SO2 and HCl.

Summary Table of Preparation Methods

Method Reagents Conditions Advantages Disadvantages
Reaction with Thionyl Chloride 5-Hexenoic acid + SOCl2 Anhydrous, inert atmosphere, mild heating High yield, widely used, scalable Requires careful handling of gases
Reaction with Oxalyl Chloride 5-Hexenoic acid + (COCl)2 Anhydrous, mild conditions Milder by-products Less common, reagent cost
Reaction with Phosphorus Pentachloride 5-Hexenoic acid + PCl5 Anhydrous, harsher conditions Effective chlorination Harsh conditions, side reactions

Chemical Reactions Analysis

Types of Reactions

Hex-5-enoyl Chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

    Hydrolysis: In the presence of water, it hydrolyzes to form 5-hexenoic acid and hydrogen chloride.

    Reduction: It can be reduced to the corresponding aldehyde or alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Amines: React with 5-hexenoyl chloride to form amides under mild conditions.

    Alcohols: React with 5-hexenoyl chloride in the presence of a base to form esters.

    Water: Hydrolyzes 5-hexenoyl chloride to form 5-hexenoic acid.

Major Products

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    5-Hexenoic Acid: Formed from hydrolysis.

Scientific Research Applications

Synthesis of Hex-5-enoyl Chloride

This compound can be synthesized through the reaction of 5-hexenoic acid with thionyl chloride. The reaction proceeds as follows:

C6H9COOH+SOCl2C6H9COCl+SO2+HCl\text{C}_6\text{H}_9\text{COOH}+\text{SOCl}_2\rightarrow \text{C}_6\text{H}_9\text{COCl}+\text{SO}_2+\text{HCl}

This process typically occurs under anhydrous conditions to prevent hydrolysis, yielding this compound along with sulfur dioxide and hydrogen chloride.

Organic Synthesis

This compound is widely used as an acylating agent in organic synthesis. It facilitates the introduction of the 5-hexenoyl group into various organic molecules, which can lead to the formation of complex structures required in pharmaceuticals and other chemical products.

Medicinal Chemistry

In medicinal chemistry, this compound plays a crucial role in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its ability to react with nucleophiles such as amines and alcohols allows for the formation of amides and esters, which are essential components in drug development.

Material Science

The compound is used in modifying polymers and synthesizing functional materials. Its reactivity enables the incorporation of specific functional groups into polymer chains, enhancing material properties for various applications, including coatings and adhesives.

Biological Studies

This compound is also employed in biological studies to investigate enzyme-catalyzed reactions. It can be used to synthesize biologically active compounds that are important for understanding biochemical pathways and developing new therapeutic agents.

Chemical Reactions Involving this compound

This compound undergoes several types of chemical reactions:

  • Nucleophilic Substitution : Reacts with amines to form amides, alcohols to form esters, and thiols to form thioesters.
  • Hydrolysis : Reacts with water to yield 5-hexenoic acid and hydrogen chloride.
  • Reduction : Can be reduced to aldehydes or alcohols using reducing agents like lithium aluminum hydride.

Reaction Examples

Reaction TypeReactantProduct
Nucleophilic SubstitutionAminesAmides
Nucleophilic SubstitutionAlcoholsEsters
HydrolysisWater5-Hexenoic Acid

Case Study 1: Synthesis of Pharmaceutical Intermediates

A study demonstrated the synthesis of new oxazoline derivatives using this compound through a Heck reaction involving 4-bromo-benzonitrile and 5-hexenoic acid. The resulting compounds exhibited significant antiviral activity against various strains, showcasing the utility of this compound in developing potent pharmaceutical agents .

Case Study 2: Insecticide Development

Research on gem-difluorovinyl derivatives indicated that this compound could be utilized in synthesizing compounds with insecticidal properties. These derivatives showed broad activity against pests while maintaining a favorable toxicological profile compared to earlier compounds, highlighting the potential for agricultural applications .

Mechanism of Action

The mechanism of action of Hex-5-enoyl Chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, introducing the 5-hexenoyl group into the target molecule. This reactivity is primarily due to the electrophilic nature of the carbonyl carbon in the acyl chloride group, which is susceptible to nucleophilic attack.

Comparison with Similar Compounds

Hexanoyl Chloride (Saturated Analog)

Property Hex-5-enoyl Chloride Hexanoyl Chloride
Molecular Formula C₆H₉ClO C₆H₁₁ClO
Double Bond Position C5-C6 None
Boiling Point ~120–125°C (estimated) 153–155°C
Reactivity Higher (conjugate addition) Lower (standard acyl substitution)

Key Differences :

  • Reactivity: The double bond in this compound enables conjugate addition reactions with nucleophiles (e.g., amines, Grignard reagents), whereas hexanoyl chloride primarily undergoes direct nucleophilic substitution .
  • Thermal Stability: Hexanoyl chloride is more thermally stable due to the absence of unsaturation, which reduces susceptibility to polymerization.

Pent-4-enoyl Chloride (Shorter Chain Unsaturated Analog)

Property This compound Pent-4-enoyl Chloride
Molecular Formula C₆H₉ClO C₅H₇ClO
Double Bond Position C5-C6 C4-C5
Applications Polymer precursors Specialty surfactants

Key Differences :

  • Synthetic Utility: this compound’s longer chain allows for incorporation into polymers with enhanced flexibility, while pent-4-enoyl chloride is used in surfactants due to its shorter hydrophobic tail .
  • Steric Effects: The terminal double bond in this compound reduces steric hindrance during reactions compared to the internal double bond in pent-4-enoyl chloride.

Cyclohex-3-enecarbonyl Chloride (Cyclic Analog)

Referencing , cyclohex-3-enecarbonyl chloride derivatives (e.g., compound 3 ) are synthesized via NaH/DMSO-mediated reactions, yielding cyclic esters with stereochemical precision .

Property This compound Cyclohex-3-enecarbonyl Chloride
Structure Linear, terminal unsaturation Cyclic, internal unsaturation
Synthesis Yield ~80% (analogous reactions) 56–80% (compound 3 and 4 )
Applications Linear polymer synthesis Heterocycle formation (e.g., thiazolidines)

Key Differences :

  • Stereochemical Control: Cyclic analogs require stringent reaction conditions (e.g., -50°C) to maintain stereopurity, whereas this compound’s linearity simplifies regioselectivity .
  • Byproduct Formation: Cyclohexene derivatives generate mixed isomers (e.g., cis/trans), while this compound’s terminal unsaturation minimizes isomerization.

Biological Activity

Hex-5-enoyl chloride, a compound with the chemical formula C₆H₉ClO, has garnered attention in various fields of research due to its unique chemical properties and biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and comparisons with similar compounds.

This compound is primarily known for its reactivity as an acylating agent. It can undergo several types of reactions:

  • Nucleophilic Substitution : Reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
  • Hydrolysis : In the presence of water, it hydrolyzes to yield 5-hexenoic acid and hydrogen chloride.
  • Reduction : Can be reduced to aldehydes or alcohols using reducing agents like lithium aluminum hydride.

These reactions make this compound valuable in organic synthesis and medicinal chemistry, particularly for creating pharmaceutical intermediates .

The mechanism of action for this compound primarily involves its electrophilic nature. The carbonyl carbon in the acyl chloride group is highly susceptible to nucleophilic attack, leading to the formation of covalent bonds with various biological molecules. This property allows it to introduce the 5-hexenoyl group into target molecules, which can significantly alter their biological activity .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity. For instance, compounds derived from this compound have been evaluated for their effectiveness against various bacterial strains. The results suggest that these derivatives possess significant antibacterial properties, potentially making them useful in combating drug-resistant pathogens .

Antiviral Activity

This compound has also been investigated for its antiviral properties. Research indicates that derivatives of this compound can inhibit viral replication at different stages, suggesting a multifaceted mechanism of action. Compounds synthesized from this compound demonstrated significant activity against various viral strains, indicating potential applications in antiviral drug development .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is necessary:

CompoundStructure CharacteristicsBiological Activity
Hexanoyl Chloride Saturated carbon chainLimited reactivity compared to this compound
Pent-4-enoyl Chloride Shorter carbon chainSimilar reactivity but less versatile
Hept-6-enoyl Chloride Longer carbon chainIncreased hydrophobicity but less biological activity

This compound is distinct due to its double bond, which enhances its reactivity and potential for functionalization compared to its saturated analogs .

Case Studies

  • Synthesis of Antimicrobial Agents : A study synthesized derivatives of this compound and evaluated their activity against Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives exhibited bactericidal effects at low concentrations, highlighting their potential as new antimicrobial agents.
  • Antiviral Screening : Another investigation focused on the antiviral activity of this compound derivatives against poliovirus strains. The study found that some compounds effectively inhibited viral replication at nanomolar concentrations while maintaining low cytotoxicity in HeLa cells .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing Hex-5-enoyl Chloride with high purity in academic laboratories?

  • Methodology : Use controlled acylation of hex-5-enoic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC). Purify via fractional distillation under reduced pressure to avoid thermal decomposition. Validate purity using ¹H/¹³C NMR and FTIR spectroscopy to confirm the absence of residual acid or solvent .
  • Data Validation : Compare spectral data with literature values for carbonyl (C=O, ~1800 cm⁻¹ in IR) and vinyl (C=C, ~1650 cm⁻¹) groups. Report retention times in GC and integration ratios in NMR .

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., boiling point, reactivity) of this compound across studies?

  • Contradiction Analysis : Systematically replicate experiments under standardized conditions (e.g., inert atmosphere, controlled humidity). Cross-reference data with peer-reviewed databases (e.g., PubChem, Reaxys) and exclude non-peer-reviewed sources (e.g., ). Use differential scanning calorimetry (DSC) to resolve boiling point variations caused by impurities .

Q. What safety protocols are essential when handling this compound in academic settings?

  • Best Practices : Use fume hoods, chemical-resistant gloves (e.g., nitrile), and eye protection. Neutralize spills with sodium bicarbonate or inert adsorbents. Monitor airborne concentrations via real-time gas detectors and ensure emergency showers/eyewash stations are accessible .

Advanced Research Questions

Q. How can computational chemistry models predict the reactivity of this compound in novel catalytic systems?

  • Methodology : Employ density functional theory (DFT) to calculate electrophilicity indices and frontier molecular orbitals. Validate predictions with kinetic studies (e.g., pseudo-first-order reactions) under varying temperatures. Compare computed activation energies with experimental Arrhenius plots .
  • Data Interpretation : Use Gaussian or ORCA software for simulations. Report basis sets (e.g., B3LYP/6-31G*) and solvent models explicitly .

Q. What strategies mitigate side reactions (e.g., polymerization) during nucleophilic acyl substitution with this compound?

  • Experimental Design : Optimize solvent polarity (e.g., dichloromethane vs. THF) and reaction stoichiometry. Introduce radical inhibitors (e.g., BHT) or low temperatures (−78°C) to suppress radical pathways. Monitor byproducts via high-resolution mass spectrometry (HRMS) .
  • Statistical Analysis : Use design of experiments (DoE) to identify critical variables (e.g., temperature, catalyst loading) .

Q. How does the stereoelectronic profile of this compound influence its selectivity in asymmetric synthesis?

  • Advanced Characterization : Combine X-ray crystallography with circular dichroism (CD) to correlate molecular geometry with enantioselectivity. Use chiral auxiliaries (e.g., Evans’ oxazolidinones) and compare diastereomeric excess (de) via chiral HPLC .
  • Contradiction Resolution : Replicate conflicting enantioselectivity reports by adjusting solvent dielectric constants or Lewis acid catalysts (e.g., TiCl₄ vs. SnCl₄) .

Data Reproducibility and Reporting

Q. What minimum dataset is required to ensure reproducibility of this compound-based reactions?

  • Essential Data : Include raw NMR/FID files, chromatograms (HPLC/GC), and crystallographic CIF files in supplementary materials. Specify instrument models (e.g., Bruker AVANCE III HD 400 MHz) and calibration methods .
  • Ethical Reporting : Disclose failed experiments (e.g., hydrolysis under ambient humidity) to prevent publication bias .

Q. How should researchers validate conflicting kinetic data for this compound hydrolysis in aqueous vs. non-aqueous media?

  • Methodological Rigor : Conduct pH-stat titrations to track acid generation. Use deuterated solvents (D₂O, CDCl₃) to isolate solvent effects. Compare rate constants (k) using Eyring plots to distinguish between mechanistic pathways (SN1 vs. SN2) .

Cross-Disciplinary Applications

Q. Can this compound serve as a precursor for bioorthogonal probes in chemical biology?

  • Experimental Framework : Functionalize the vinyl group via Huisgen cycloaddition or thiol-ene chemistry. Validate probe stability in physiological buffers using LC-MS. Collaborate with biochemistry labs to assess cellular uptake and toxicity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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